molecular formula C21H20N2O2 B2637206 1-(3-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946303-28-2

1-(3-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2637206
CAS RN: 946303-28-2
M. Wt: 332.403
InChI Key: RSXKYRRRWXCGRE-UHFFFAOYSA-N
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Description

This compound is a derivative of dihydropyridine, which is a class of compounds widely used in medicine due to their calcium channel blocking activity . The presence of the 2-oxo group suggests it might have some unique reactivity or biological activity compared to other dihydropyridines.


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

Dihydropyridines are known to undergo a variety of reactions, including oxidation to yield pyridines and reduction to yield piperidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of ionization, solubility, and stability could be predicted based on its structure .

Scientific Research Applications

Metabolic and Disposition Studies

Research on similar compounds, such as those within the class of HIV integrase inhibitors, utilized 19F-nuclear magnetic resonance (NMR) for candidate selection in drug discovery programs. This method supports the investigation of metabolic fate and excretion balance in animal models, highlighting the utility of related compounds in understanding drug metabolism and disposition mechanisms (Monteagudo et al., 2007).

Antimicrobial and Antifungal Agents

Novel derivatives of 6-oxo-pyridine-3-carboxamide were synthesized and evaluated for their antibacterial and antifungal activities . Certain derivatives displayed broad-spectrum antibacterial activity comparable to standard antibiotics, and antifungal efficacy against Aspergillus fumigatus, underscoring the potential of structurally similar compounds in antimicrobial research (El-Sehrawi et al., 2015).

Analgesic Property Optimization

Chemical modification of the pyridine moiety in related molecules was investigated as a strategy to optimize biological properties, specifically analgesic effects . This research suggests that structural modifications can enhance the biological activity of dihydropyridine derivatives, indicating a path for the development of new analgesics (Ukrainets et al., 2015).

Organic Synthesis and Derivatization

The 1,4-dihydropyridine scaffold, similar to the compound , serves as a versatile foundation in organic synthesis , acting as a hydrogen transfer reagent and enabling the synthesis of new molecules through derivatization strategies (Borgarelli et al., 2022).

Fused N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamide Derivatives

Research involving the recyclization of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates with nitrogen-containing binucleophiles led to the formation of novel bicyclic carboxamide derivatives . These reactions demonstrate the chemical versatility and potential for creating new compounds with significant biological or pharmacological activity (Britsun et al., 2009).

Mechanism of Action

The mechanism of action would likely depend on the specific biological target of this compound. Many dihydropyridines act as calcium channel blockers .

Safety and Hazards

The safety and hazards of this compound would need to be determined experimentally. It’s important to handle all new compounds with care until their safety profile is established .

Future Directions

Future research could involve synthesizing this compound and studying its properties and biological activity. It could also involve modifying its structure to enhance its activity or reduce potential side effects .

properties

IUPAC Name

N-(4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-15-8-10-18(11-9-15)22-20(24)19-7-4-12-23(21(19)25)14-17-6-3-5-16(2)13-17/h3-13H,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXKYRRRWXCGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

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